molecular formula C16H30N2OS B15187824 (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide CAS No. 172753-37-6

(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide

Cat. No.: B15187824
CAS No.: 172753-37-6
M. Wt: 298.5 g/mol
InChI Key: LLYAHBPUPWRFHA-UHFFFAOYSA-N
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Description

(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide is a complex organic compound characterized by its unique structure, which includes a thiacyclopentane ring substituted with piperidinomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide typically involves the following steps:

    Formation of the thiacyclopentane ring: This can be achieved through the cyclization of a suitable dithiol with a dihalide under basic conditions.

    Introduction of piperidinomethyl groups: The thiacyclopentane ring is then reacted with piperidine and formaldehyde in a Mannich reaction to introduce the piperidinomethyl groups.

    Oxidation: The final step involves the oxidation of the sulfur atom in the thiacyclopentane ring to form the sulfoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: The sulfoxide can be reduced back to the sulfide.

    Substitution: The piperidinomethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the piperidinomethyl groups.

Scientific Research Applications

(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfur-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperidinomethyl groups can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide: Similar structure but with morpholinomethyl groups instead of piperidinomethyl groups.

    (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-sulfone: The sulfone analog of the compound.

Uniqueness

(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide is unique due to the presence of both piperidinomethyl groups and a sulfoxide functional group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

172753-37-6

Molecular Formula

C16H30N2OS

Molecular Weight

298.5 g/mol

IUPAC Name

2,5-bis(piperidin-1-ylmethyl)thiolane 1-oxide

InChI

InChI=1S/C16H30N2OS/c19-20-15(13-17-9-3-1-4-10-17)7-8-16(20)14-18-11-5-2-6-12-18/h15-16H,1-14H2

InChI Key

LLYAHBPUPWRFHA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CCC(S2=O)CN3CCCCC3

Origin of Product

United States

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